4-Chloro-6-fluoropyrimidin-2-amine
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Overview
Description
4-Chloro-6-fluoropyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C4H3ClFN3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyrimidin-2-amine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-6-fluoropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antiviral properties, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoropyrimidin-2-amine
- 2-Amino-4-chloro-5-fluoropyrimidine
- 5-Fluorouracil
Comparison
4-Chloro-6-fluoropyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds like 5-Fluorouracil, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
4-chloro-6-fluoropyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDBNYJHDJKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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